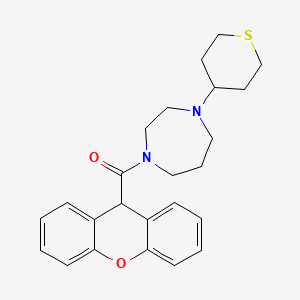
(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as THP-Xan and has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Scientific Research Applications
Chemical Synthesis and Rearrangements
- A novel synthesis pathway has been developed for 2,3-dihydro-1H-1,3-diazepin-2-ones, which are chemically related to the compound . These pathways involve thermal elimination processes and yield pyrrole derivatives through new rearrangement reactions under both basic and acidic conditions, suggesting potential for diverse synthetic applications (Fesenko & Shutalev, 2014).
Photolytic Reactions and Functionalization
- The photochemical reactions of diazoketones, which bear structural similarities to the target compound, have been studied for their ability to undergo C-H functionalization of aliphatic compounds without nitrogen elimination. This process yields N-substituted hydrazones and demonstrates an unusual route for modifying aliphatic chains, providing insights into novel synthetic routes that may also apply to the target compound (Rodina et al., 2016).
Xanthine Oxidase Inhibition and Antioxidant Properties
- Benzophenone-tagged thiazolidinone analogs, which share functional groups with the target compound, have shown potent xanthine oxidase inhibition and antioxidant properties. This indicates potential therapeutic applications in managing conditions related to oxidative stress and enzyme regulation (Ranganatha et al., 2014).
properties
IUPAC Name |
[4-(thian-4-yl)-1,4-diazepan-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c27-24(26-13-5-12-25(14-15-26)18-10-16-29-17-11-18)23-19-6-1-3-8-21(19)28-22-9-4-2-7-20(22)23/h1-4,6-9,18,23H,5,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSSGACGQMKSOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5CCSCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2403370.png)
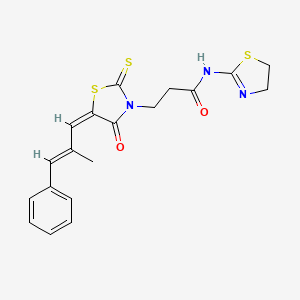
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2403372.png)
![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)
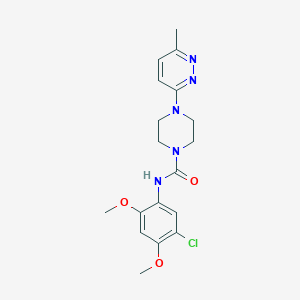
![2,4-dichloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2403378.png)

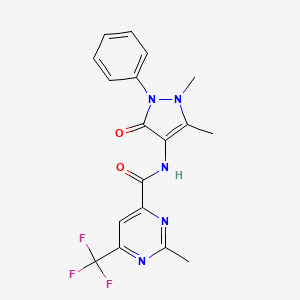
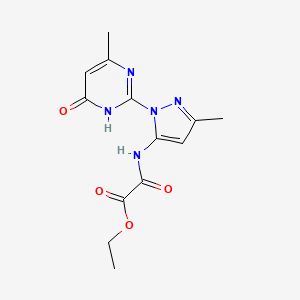
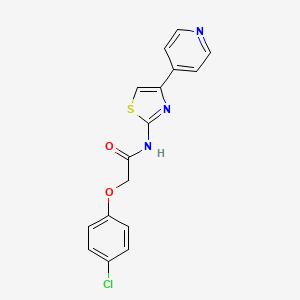

![2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)
